![molecular formula C4H12N2O2 B12534134 1,3-Propanediol, 2-[(aminomethyl)amino]- CAS No. 819081-00-0](/img/structure/B12534134.png)
1,3-Propanediol, 2-[(aminomethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-[(aminomethyl)amino]- is a versatile chemical compound with a wide range of applications in various fields. It is known for its unique chemical structure, which includes both hydroxyl and amino groups, making it a valuable intermediate in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-[(aminomethyl)amino]- can be synthesized through several methods. One common approach involves the reaction of 1,3-propanediol with formaldehyde and ammonia under controlled conditions. This reaction typically requires a catalyst, such as a metal oxide, and is carried out at elevated temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1,3-propanediol, 2-[(aminomethyl)amino]- often involves continuous flow reactors to optimize reaction efficiency and minimize waste. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2-[(aminomethyl)amino]- undergoes various chemical reactions, including:
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
1,3-Propanediol, 2-[(aminomethyl)amino]- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the preparation of biologically active compounds and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of surfactants, emulsifiers, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 1,3-propanediol, 2-[(aminomethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, its hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, further modulating its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: Similar in structure but with a methyl group instead of an aminomethyl group.
3-Amino-1,2-propanediol: Differing in the position of the amino group.
Uniqueness
1,3-Propanediol, 2-[(aminomethyl)amino]- stands out due to its unique combination of hydroxyl and aminomethyl groups, which confer distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
819081-00-0 |
|---|---|
Formule moléculaire |
C4H12N2O2 |
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
2-(aminomethylamino)propane-1,3-diol |
InChI |
InChI=1S/C4H12N2O2/c5-3-6-4(1-7)2-8/h4,6-8H,1-3,5H2 |
Clé InChI |
GDDQVWGBBKWHJY-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)NCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



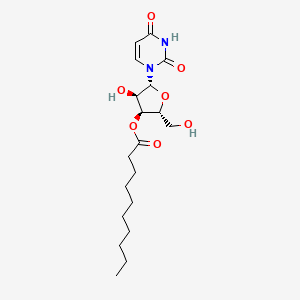
![4-(2',3-Dimethyl[1,1'-biphenyl]-2-yl)but-3-en-2-ol](/img/structure/B12534063.png)
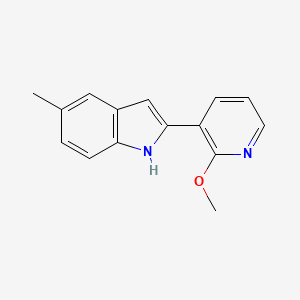
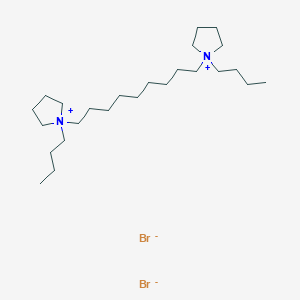
![1-(1H-Benzimidazol-2-yl)-3-phenyl-1H-pyridazino[3,4-b]indole](/img/structure/B12534075.png)
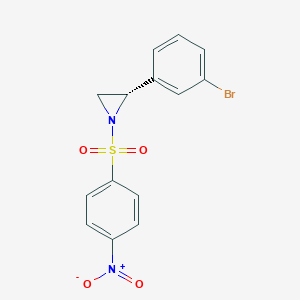

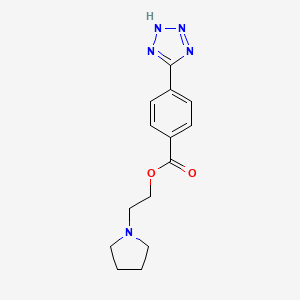
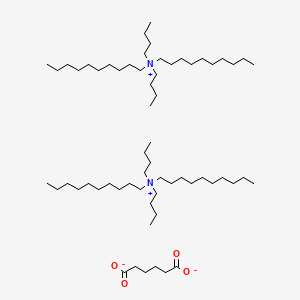
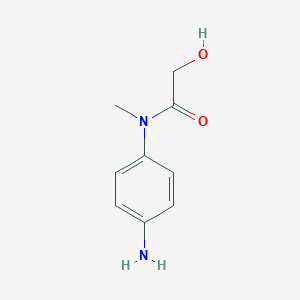
![1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B12534154.png)
![5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione](/img/structure/B12534155.png)
![Methyl (1Z)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-benzoylethanimidate](/img/structure/B12534160.png)
